2-Chloro-5-(4-chlorophenyl)pyridine-4-carboxylic acid 2-Chloro-5-(4-chlorophenyl)pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1258624-96-2
VCID: VC11738756
InChI: InChI=1S/C12H7Cl2NO2/c13-8-3-1-7(2-4-8)10-6-15-11(14)5-9(10)12(16)17/h1-6H,(H,16,17)
SMILES: C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)Cl)Cl
Molecular Formula: C12H7Cl2NO2
Molecular Weight: 268.09 g/mol

2-Chloro-5-(4-chlorophenyl)pyridine-4-carboxylic acid

CAS No.: 1258624-96-2

Cat. No.: VC11738756

Molecular Formula: C12H7Cl2NO2

Molecular Weight: 268.09 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(4-chlorophenyl)pyridine-4-carboxylic acid - 1258624-96-2

Specification

CAS No. 1258624-96-2
Molecular Formula C12H7Cl2NO2
Molecular Weight 268.09 g/mol
IUPAC Name 2-chloro-5-(4-chlorophenyl)pyridine-4-carboxylic acid
Standard InChI InChI=1S/C12H7Cl2NO2/c13-8-3-1-7(2-4-8)10-6-15-11(14)5-9(10)12(16)17/h1-6H,(H,16,17)
Standard InChI Key VFLIHRVEVJAWSY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)Cl)Cl
Canonical SMILES C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)Cl)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-Chloro-5-(4-chlorophenyl)pyridine-4-carboxylic acid belongs to the pyridine-carboxylic acid family, featuring a chlorinated aromatic ring system. Key identifiers include:

PropertyValueSource
CAS Number1258624-96-2
Molecular FormulaC₁₂H₇Cl₂NO₂
Molecular Weight268.09 g/mol
IUPAC Name2-chloro-5-(4-chlorophenyl)pyridine-4-carboxylic acid
SMILESC1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)Cl)Cl
Exact Mass267.991 g/mol
LogP (Predicted)~3.45 (similar analogs)

The compound’s planar structure enables π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance electrophilic reactivity at the pyridine ring .

Synthesis and Manufacturing

Synthetic Pathways

While explicit protocols for 2-chloro-5-(4-chlorophenyl)pyridine-4-carboxylic acid are scarce, analogous pyridine-carboxylic acids are synthesized via:

  • Chlorination of Pyridine Intermediates: Starting from 5-phenylpyridine-4-carboxylic acid, chlorination using POCl₃ or SOCl₂ introduces chlorine at the 2-position .

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of 2-chloro-5-bromopyridine-4-carboxylic acid with 4-chlorophenylboronic acid.

  • Hydrolysis of Nitriles: Conversion of 2-chloro-5-(4-chlorophenyl)pyridine-4-carbonitrile to the carboxylic acid via acidic or basic hydrolysis .

Example Reaction (Hypothetical):

2-Chloro-5-bromopyridine-4-carboxylic acid+4-Chlorophenylboronic acidPd(PPh₃)₄2-Chloro-5-(4-chlorophenyl)pyridine-4-carboxylic acid+HBr\text{2-Chloro-5-bromopyridine-4-carboxylic acid} + \text{4-Chlorophenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{2-Chloro-5-(4-chlorophenyl)pyridine-4-carboxylic acid} + \text{HBr}

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.

  • Spectroscopic Confirmation:

    • ¹H NMR (DMSO-d₆): δ 8.70 (s, 1H, pyridine-H), 7.60–7.45 (m, 4H, Ar-H), 13.20 (s, 1H, -COOH) .

    • FT-IR: 1705 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N pyridine) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Slightly soluble in water (0.2 mg/mL at 25°C), soluble in DMSO and DMF .

  • Stability: Stable under inert atmospheres but prone to decarboxylation at >150°C .

Electronic Properties

Density Functional Theory (DFT) studies on analogous compounds reveal:

  • HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity .

  • Dipole Moment: 5.8 Debye, favoring crystalline packing in solid-state .

Applications in Pharmaceutical Research

Drug Intermediate

The carboxylic acid group enables conjugation with amines or alcohols to form amides/esters, common in protease inhibitors and kinase modulators.

Antimicrobial Activity

Molecular docking studies of similar chloropyridines show inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ = 12 µM) .

Non-Linear Optical (NLO) Materials

The dimeric form of related compounds exhibits 30× higher NLO activity than urea, making it suitable for laser frequency doubling .

Computational and Experimental Insights

Spectroscopic Behavior

  • UV-Vis: λₘₐₓ = 275 nm (π→π* transition) .

  • ¹³C NMR: Peaks at 165 ppm (COOH), 150–140 ppm (pyridine-C) .

Molecular Docking

Docking with E. coli DNA gyrase (PDB: 1KZN) shows a binding affinity of -8.2 kcal/mol, primarily via H-bonding with Asp73 and hydrophobic interactions .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of chlorine positions to optimize bioactivity.

  • Scale-Up Synthesis: Developing cost-effective routes for kilogram-scale production.

  • Polymer Integration: Exploring use in conductive polymers for OLEDs .

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